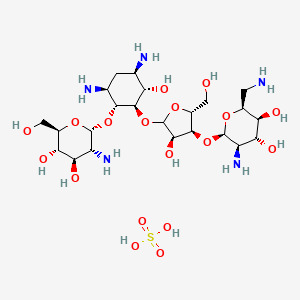

Paromomycin sulfate

Overview

Description

Paromomycin sulfate is a broad-spectrum antibiotic produced by Streptomyces riomosus var. paromomycinus . It is a white, amorphous, stable, water-soluble product . Paromomycin is used to treat acute and chronic intestinal amebiasis, a bowel infection caused by a parasite in your stomach or bowels . It is also used with other medicines to help lessen the symptoms of hepatic coma, a complication of liver disease .

Synthesis Analysis

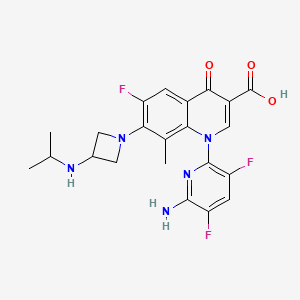

Paromomycin is produced through solid-state fermentation using Streptomyces rimosus subsp. paromomycinus NRRL 2455 . The process involves the use of a cost-effective agro-industrial byproduct, corn bran, impregnated with aminoglycoside production media .Molecular Structure Analysis

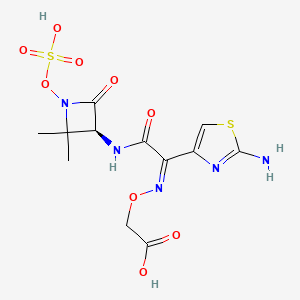

Paromomycin sulfate has a molecular formula of C23H45N5O14•xH2SO4, with a molecular weight of 713.71 . The structural formula includes a 2-deoxystreptamine aminocyclitol aminoglycoside antibiotic with broad-spectrum activity against Gram-negative, Gram-positive bacteria, and many protozoa .Chemical Reactions Analysis

Paromomycin sulfate has been analyzed using high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) . This method allows for the determination of paromomycin isomers without the need for pre- or post-column derivatization .Physical And Chemical Properties Analysis

Paromomycin sulfate is a white to off-white solid . It is soluble in water and stable to heat over a wide pH range .Scientific Research Applications

-

Production of Paromomycin by Streptomyces rimosus NRRL 2455

- Field : Biotechnology .

- Application : Paromomycin sulfate is produced by Streptomyces rimosus NRRL 2455 through solid-state fermentation .

- Method : The production process involves the use of corn bran as a substrate, impregnated with aminoglycoside production media . The environmental conditions are optimized using a D-optimal design .

- Results : The optimization of environmental conditions yielded a 4.3-fold enhancement in paromomycin concentration, reaching 2.21 mg/g initial dry solids at a pH of 8.5, inoculum size of 5% v/w, and a temperature of 30°C .

-

RNA-Binding Ligand

- Field : Biochemistry .

- Application : Paromomycin sulfate acts as an RNA-binding ligand and interacts with aptamers .

- Method : The interaction of paromomycin sulfate with aptamers prevents the binding (and cutting) of dicer to RNA duplex .

- Results : This interaction has been observed and documented, but the specific outcomes or implications of this interaction are not detailed in the sources .

-

Treatment of Protozoal Infections

- Field : Medical Science .

- Application : Paromomycin sulfate is used to treat certain parasite infections of the intestines (amebiasis) .

- Method : Paromomycin sulfate works by stopping the growth of parasites in the intestines .

- Results : This medication is poorly absorbed into the blood so it will not work for infections outside of the intestines .

-

Treatment of Helminth Infections

- Field : Medical Science .

- Application : Paromomycin sulfate is used in the treatment of helminth infections .

- Method : The treatment involves oral administration of paromomycin sulfate .

- Results : At 200 mg/kg body weight dose of paromomycin sulfate, a significant reduction in OPG count of Cryptosporidium was recorded from the 7th post-treatment day .

-

Treatment of Bacterial Infections

- Field : Medical Science .

- Application : Paromomycin sulfate is used to treat certain kinds of bacterial infections .

- Method : Paromomycin sulfate works by stopping the growth of bacteria in the intestines .

- Results : Paromomycin sulfate is poorly absorbed into the blood so it will not work for infections outside of the intestines .

-

Treatment of Amoebic Dysentery

- Field : Medical Science .

- Application : Paromomycin sulfate is used to treat amoebic dysentery, a type of intestinal infection caused by the amoeba Entamoeba histolytica .

- Method : The treatment involves oral administration of paromomycin sulfate .

- Results : Paromomycin sulfate works by stopping the growth of parasites in the intestines .

-

Treatment of Giardiasis

- Field : Medical Science .

- Application : Paromomycin sulfate is used to treat giardiasis, an intestinal infection caused by the protozoan parasite Giardia lamblia .

- Method : The treatment involves oral administration of paromomycin sulfate .

- Results : Paromomycin sulfate works by stopping the growth of parasites in the intestines .

-

Treatment of Tapeworm Infections

-

Treatment of Roundworm Infections

- Field : Medical Science .

- Application : While Paromomycin sulfate is not a first-line treatment for roundworm infections, it has been used in some cases .

- Method : The treatment involves oral administration of paromomycin sulfate .

- Results : Paromomycin sulfate works by stopping the growth of parasites in the intestines .

-

Treatment of Hookworm Infections

- Field : Medical Science .

- Application : While Paromomycin sulfate is not a first-line treatment for hookworm infections, it has been used in some cases .

- Method : The treatment involves oral administration of paromomycin sulfate .

- Results : Paromomycin sulfate works by stopping the growth of parasites in the intestines .

-

Treatment of Pinworm Infections

- Field : Medical Science .

- Application : While Paromomycin sulfate is not a first-line treatment for pinworm infections, it has been used in some cases .

- Method : The treatment involves oral administration of paromomycin sulfate .

- Results : Paromomycin sulfate works by stopping the growth of parasites in the intestines .

Safety And Hazards

Future Directions

Paromomycin sulfate has been used to treat various bacterial infections in humans, including leishmaniasis, cryptosporidiosis, and amebiasis . It has been suggested that topical Paromomycin with methylbenzethonium chloride could be a therapeutic alternative to pentavalent antimony compounds in selected cases of the old world cutaneous leishmaniasis .

properties

IUPAC Name |

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45N5O14.H2O4S/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22;1-5(2,3)4/h5-23,29-36H,1-4,24-28H2;(H2,1,2,3,4)/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRDOKAZOAKLDU-UDXJMMFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H47N5O18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7205-49-4, 7542-37-2 (Parent) | |

| Record name | D-Streptamine, O-2,6-diamino-2,6-dideoxy-β-L-idopyranosyl-(1→3)-O-β-D-ribofuranosyl-(1→5)-O-[2-amino-2-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7205-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paromomycin sulfate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001263894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paromomycin, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007205494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID601335979 | |

| Record name | Paromomycin, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601335979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

713.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Paromomycin sulfate | |

CAS RN |

1263-89-4, 7205-49-4 | |

| Record name | Paromomycin sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paromomycin sulfate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001263894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paromomycin, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007205494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paromomycin, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601335979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Paromomycin sulphates | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAROMOMYCIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/845NU6GJPS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-3-[4-(2-morpholin-4-ylethoxy)phenyl]urea](/img/structure/B1663437.png)

![(2,5-Dioxopyrrolidin-1-yl) 4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanoate](/img/structure/B1663442.png)